2,3-Diethyl-5-methylpyrazine is an alkylpyrazine compound found naturally in various foods, contributing significantly to their roasted, nutty, and earthy aromas. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] It is often formed during thermal processing, such as roasting or frying, through the Maillard reaction. Its presence in trace amounts can significantly impact the overall flavor profile of a product due to its low odor threshold. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ] Researchers utilize 2,3-diethyl-5-methylpyrazine as a key odorant for analyzing and understanding flavor profiles in various food products and for developing flavoring agents.
Future Directions
Synergistic Effects: Explore potential synergistic effects of 2,3-diethyl-5-methylpyrazine with other aroma compounds, as observed in soy sauce aroma type Baijiu. [ [] ] This research can lead to more complex and well-rounded flavor formulations.
Related Compounds
2-Ethyl-3,5-dimethylpyrazine
Compound Description: 2-Ethyl-3,5-dimethylpyrazine is an alkylpyrazine with a potent, roasted, and potato chip-like aroma. It is often found in roasted or cooked foods like peanuts, hazelnuts, coffee, and cocoa products. [, , , ]
Relevance: This compound is structurally very similar to 2,3-Diethyl-5-methylpyrazine, differing only in the position of one ethyl group. They often co-occur in various foods and contribute to a similar roasted aroma profile. [, , , ]
2,3,5-Trimethylpyrazine
Compound Description: 2,3,5-Trimethylpyrazine, also known as trimethylpyrazine, is another alkylpyrazine with a nutty, roasted, and earthy aroma. It is found in various roasted foods, including coffee, nuts, and cocoa. [, , , , ]
Relevance: This compound shares the core pyrazine structure with 2,3-Diethyl-5-methylpyrazine and often contributes to similar aroma profiles, particularly in roasted products. [, , , , ]
2,3,5,6-Tetramethylpyrazine
Compound Description: 2,3,5,6-Tetramethylpyrazine, or tetramethylpyrazine, is an alkylpyrazine known for its roasted and nutty aroma. It's found in roasted foods and is also known for its potential biological activities. [, , ]
Relevance: This compound is structurally related to 2,3-Diethyl-5-methylpyrazine as part of the alkylpyrazine family, sharing the roasted aroma profile and presence in similar food products. [, , ]
2-Ethyl-3,6-dimethylpyrazine
Compound Description: 2-Ethyl-3,6-dimethylpyrazine contributes a nutty and earthy aroma to food products like chocolate. []
Relevance: This compound is an isomer of 2,3-Diethyl-5-methylpyrazine, possessing the same molecular formula but with a different arrangement of the ethyl and methyl groups. This structural similarity results in a comparable aroma profile. []
2-Acetyl-1-pyrroline
Compound Description: 2-Acetyl-1-pyrroline is a potent aroma compound with a characteristic popcorn-like or roasted odor. It is commonly found in cooked rice, bread crust, and roasted nuts. [, , , , ]
Relevance: Although structurally different from alkylpyrazines like 2,3-Diethyl-5-methylpyrazine, 2-Acetyl-1-pyrroline is frequently mentioned alongside it due to their shared presence in roasted food products and contributions to a complex roasted aroma profile. [, , , , ]
5-Methyl-(E)-2-hepten-4-one
Compound Description: 5-Methyl-(E)-2-hepten-4-one, also known as Filbertone, possesses a characteristic hazelnut-like aroma. It is a key odorant in hazelnuts and contributes to the nutty and roasted notes in various other roasted foods. [, , ]
Relevance: This compound, while structurally distinct from 2,3-Diethyl-5-methylpyrazine, often co-occurs with it in roasted foods and contributes to the complex aroma profile of these products, often alongside other pyrazines. [, , ]
Methional
Compound Description: Methional, or 3-(Methylthio)propanal, has a potent, cooked potato-like aroma. It's generated during the Maillard reaction and is found in various cooked foods, particularly potatoes. [, , , , ]
Relevance: Though structurally unrelated to 2,3-Diethyl-5-methylpyrazine, methional is often mentioned in conjunction with it in the context of roasted or cooked foods. Their combined presence contributes to the overall aroma complexity of these foods. [, , , , ]
3-Methylbutanal
Compound Description: 3-Methylbutanal is a key odorant in many foods, contributing a malty aroma. It is formed through Strecker degradation during the Maillard reaction. [, , , , ]
Relevance: While structurally different from 2,3-Diethyl-5-methylpyrazine, 3-methylbutanal often contributes to the overall aroma profile of roasted or cooked foods alongside pyrazines. [, , , , ]
(E,E)-2,4-Decadienal
Compound Description: (E,E)-2,4-Decadienal is a fatty aldehyde known for its contribution to the aroma of cooked foods, particularly meat and poultry. [, ]
Relevance: While structurally dissimilar to 2,3-Diethyl-5-methylpyrazine, it is mentioned in the context of thermally processed foods, where both compounds can be present and contribute to the overall aroma. [, ]
2-Ethyl-5-methylpyrazine
Compound Description: 2-Ethyl-5-methylpyrazine is an alkylpyrazine that contributes to the roasted, nutty aroma of products like Dong Ding Oolong Tea. []
Relevance: This compound is structurally very similar to 2,3-Diethyl-5-methylpyrazine, differing only by one less ethyl group. It also contributes to a roasted aroma profile and is found in similar food matrices. []
Source and Classification
2,3-Diethyl-5-methylpyrazine can be sourced from various natural processes, particularly in the Maillard reaction, which occurs during the cooking of foods and contributes to flavor development. It is classified as a volatile organic compound and is often used in the food industry for its flavoring properties. The compound has been assigned the CAS number 18138-04-0 and is listed in chemical databases such as PubChem and Sigma-Aldrich .
Synthesis Analysis
The synthesis of 2,3-diethyl-5-methylpyrazine can be achieved through several methods:
One-Pot Synthesis: A straightforward method involves the reaction of ethylenediamine with 1,2-diketones or α-hydroxy ketones under solvent-free conditions at room temperature. This environmentally friendly approach allows for efficient synthesis without hazardous waste .
Oxidative Methods: Another method reported involves the oxidation of related pyrazines to yield 2,3-diethyl-5-methylpyrazine. For instance, oxidation reactions using specific reagents can convert simpler pyrazines into this compound .
Bioconversion: Recent studies have noted that certain bacterial strains can utilize 2,3-diethyl-5-methylpyrazine as their sole carbon source, leading to its degradation and transformation into other metabolites .
These methods highlight the versatility of synthesizing this compound through both chemical and biological pathways.
Relevant Data
Boiling Point: Approximately 80 °C at reduced pressure (12 mmHg).
Density: Specific gravity of about 0.95.
Refractive Index: Approximately 1.50.
These structural characteristics contribute to its physical properties and reactivity.
Chemical Reactions Analysis
2,3-Diethyl-5-methylpyrazine participates in various chemical reactions:
Degradation Reactions: Bacterial degradation studies have shown that this compound can be metabolized by specific strains (e.g., strain DM-11), which utilize it as a carbon source. The degradation pathway includes the formation of intermediates such as 5,6-diethyl-2-hydroxy-3-methylpyrazine .
Reactivity with Oxidants: The compound can undergo oxidation reactions to form various derivatives depending on the oxidizing agents used .
These reactions are significant for understanding both its ecological impact and potential applications in synthetic chemistry.
Mechanism of Action
The mechanism of action for 2,3-diethyl-5-methylpyrazine primarily revolves around its function in flavor enhancement and its metabolic pathways in microorganisms:
Flavor Enhancement: In food chemistry, this compound contributes to the umami flavor profile when formed during cooking processes like roasting or frying.
Microbial Metabolism: The degradation pathway initiated by specific bacteria involves initial oxidation followed by ring cleavage, leading to the release of nitrogenous compounds such as ammonium . This metabolic pathway is critical for bioremediation processes involving pyrazine derivatives.
Applications
2,3-Diethyl-5-methylpyrazine finds applications across several fields:
Flavoring Agent: Widely used in the food industry to enhance flavors due to its pleasant aroma reminiscent of roasted or fried foods.
Chemical Synthesis: Serves as an important precursor in organic synthesis, particularly in creating other pyrazines or nitrogen-containing compounds.
Research Applications: Used in studies exploring microbial metabolism and degradation pathways of volatile organic compounds .
Potential Use in Fragrance Industry: Its unique odor profile makes it a candidate for use in perfumes and scented products.
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